molecular formula C8H8O B127231 2-Ethenylphenol CAS No. 695-84-1

2-Ethenylphenol

Cat. No.: B127231
CAS No.: 695-84-1
M. Wt: 120.15 g/mol
InChI Key: JESXATFQYMPTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenylphenol, also known as 2-vinylphenol, is an organic compound with the molecular formula C8H8O. It is a derivative of phenol where the hydrogen atom in the ortho position is replaced by an ethenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenylphenol can be synthesized through several methods. One common method involves the dehydrogenation of 2-ethylphenol. This process typically requires a catalyst such as palladium on carbon and is carried out under high temperatures. Another method involves the reaction of phenol with acetylene in the presence of a base, such as potassium hydroxide, which facilitates the formation of the ethenyl group.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-ethylphenol. This method is preferred due to its efficiency and the availability of 2-ethylphenol as a starting material. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-hydroxyacetophenone using oxidizing agents such as potassium permanganate.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed:

    Oxidation: 2-Hydroxyacetophenone.

    Reduction: 2-Ethylphenol.

    Substitution: 2-Nitrophenol, 2-Chlorophenol, or 2-Bromophenol, depending on the substituent introduced.

Scientific Research Applications

2-Ethenylphenol has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactive ethenyl group allows it to participate in polymerization reactions, forming materials with unique properties.

    Biology: It is studied for its potential antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for synthesizing pharmaceutical compounds.

    Industry: It is used in the production of resins and adhesives. Its ability to undergo polymerization makes it valuable in creating strong, durable materials.

Comparison with Similar Compounds

    2-Ethylphenol: Similar in structure but with an ethyl group instead of an ethenyl group. It is less reactive in polymerization reactions.

    Phenol: Lacks the ethenyl group, making it less versatile in chemical reactions compared to 2-Ethenylphenol.

    4-Ethenylphenol: The ethenyl group is in the para position, which affects its reactivity and the types of polymers it can form.

Uniqueness: this compound’s unique reactivity due to the presence of the ethenyl group makes it particularly valuable in polymer chemistry. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, also sets it apart from similar compounds.

Properties

IUPAC Name

2-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-7-5-3-4-6-8(7)9/h2-6,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESXATFQYMPTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24980-18-5
Record name Phenol, 2-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24980-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50873443
Record name 2-Ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-84-1, 31257-96-2
Record name Phenol, 2-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031257962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ethenylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOL, 2-ETHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4M2EJN11W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

As a result, 3.5 liters of a toluene solution containing 1.5 mols of a vinylphenol mixture of 37.0 mol% o-vinylphenol, 24.7 mol% m-vinylphenol, 36.9 mol% p-vinylphenol and 1.4 mol% ethylphenol was obtained as the extract. As the raffinate, 10.4 liters of a toluene solution containing 2.6 mols of an ethylphenol mixture of 9.9 mol% o-ethylphenol, 4.0 mol% m-ethylphenol, 85.1 mol% p-ethylphenol and 1.0 mol% vinylphenol was obtained.
Quantity
2.6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.4 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-ethenyl phenol was synthesized according to the procedure of Corson et al. (J. Org. Chem., 1958, 23, 544) and silated by standard procedures. 2-t-butyldimethylsiloxy styrene (550 mg, 2.03 mmoles) was dissolved in tetrahydrofuran (4.0 mL). Exo-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane-2-ol (690 mg, 4.06 mmoles) and N-bromosuccinimide were added. One drop of perchloric acid (70%) was added. The reaction was stirred for 11/2 hrs after which time a 1M solution of tetrabutylammonium fluoride in THF (2.5 mL) (any fluoride source, such as KF, NaF, CaF2, HF will suffice) was added and the solution was stirred for an hour. The reaction mixture was diluted with diethyl ether and washed with H2O. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. It was then chromatographed on SiO2 (10-20% Et2O/hexane) to obtain 210 mg of the desired product in about 95% purity.
Name
CaF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-t-butyldimethylsiloxy styrene
Quantity
550 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Exo-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane-2-ol
Quantity
690 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

To a suspension of methyltriphenylphosphonium bromide (19.65 g, 55.00 mmol) in tetrahydrofuran (200 mL) cooled to 0° C. is added n-butyllithium (1.6 M in hexanes, 37.5 mL, 60.00 mmol) and the reaction mixture is allowed to stir at 0° C. for 30 min. The ylide is added via cannula to a solution of 3-methoxysalicylaldehyde (3.80 g, 25.00 mmol) in tetrahydrofuran (100 mL) and the reaction mixture is allowed to stir at room temperature for 3 hours. The reaction mixture is quenched by the addition of aqueous ammonium chloride (100 mL) and diluted with water (300 mL). The aqueous layer is separated and extracted with diethyl ether (3×200 mL). The combined organic extracts are washed with water (300 mL) and aqueous sodium chloride (300 mL), dried (magnesium sulfate), and filtered through a plug of silica (10 cm×5 cm). The solvent is removed in vacuo to give the 2-vinylphenol as a crude oil which is dissolved in tetrahydrofuran (200 mL). To the resulting solution is added (S)-2-hydroxy-3-buten-1-yl p-tosylate (7.27 g, 30.00 mmol), triphenylphosphine (7.87 g, 30.00 mmol), and diethyl azodicarboxylate (5.22 g, 30.00 mmol). The reaction mixture is allowed to stir at room temperature for 12 hours. The reaction mixture is quenched by the addition of water (200 mL). The aqueous layer is separated and extracted with ethyl acetate (2×250 mL). The combined organic extracts are washed with water (200 mL) and aqueous sodium chloride (300 mL), dried using magnesium sulfate, and the solvent is removed in vacuo to give a crude solid. Purification by flash column chromatography (silica, ethyl acetate:hexanes 4:1) provides 5.33 g (57% y, >97% ee) of (2R)-2-(2-methoxy-6-vinylphenoxy)-3-butenyl 4-methylbenzenesulfonate as a colorless oil. [α]D25=−8.06 (c 9.93 in chloroform, >97% ee); Rf=0.57 (silica, ethyl acetate:hexanes 3:7); Anal. Calcd. for C20H22O5S.0.2H2O: C, 63.57; H, 5.97. Found: C, 63.37; H, 5.66.
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
19.65 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 2-hydroxycinnamic acid or coumarin (2H-1-Benzopyran-2-one) (0.0083 mol), LiOH (10%, 4 mL), imidazole (1 mL) and dimethylsulphoxide were taken in a 100 ml round bottom flask fitted with reflux condenser. The flask was placed inside the microwave oven and irradiated (200 W, 180° C.) for 5-8 minutes. After completion of reaction, it was worked up and purified as in example V and provided viscous liquid. 58% yield; 1H NMR (CDCl3) δ 7.40 (1H, d, J=7.67 Hz), 7.14 (1H, m), 6.95 (2H, m), 6.80 (1H, d, J=8.07 Hz), 5.78 (1H, d, J=17.10 Hz), 5.37 (1H, d, J=11.20 Hz), 5.01 (1H, s); 13C NMR (CDCl3) δ 153.1, 132.2, 129.8, 128.4, 125.6, 121.8, 116.7 and 116.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethenylphenol
Reactant of Route 2
2-Ethenylphenol
Reactant of Route 3
2-Ethenylphenol
Reactant of Route 4
Reactant of Route 4
2-Ethenylphenol
Reactant of Route 5
Reactant of Route 5
2-Ethenylphenol
Reactant of Route 6
Reactant of Route 6
2-Ethenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.